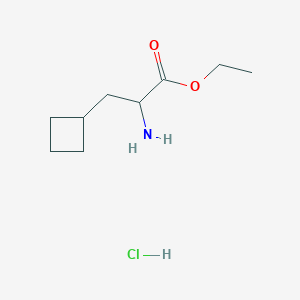

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQARIVHOMQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (npAAs), a class of amino acids not found in the canonical genetic code, are of immense value as building blocks in the development of advanced pharmaceuticals and agrochemicals.[1] Their incorporation into bioactive molecules can enhance efficacy, improve metabolic stability, and introduce novel functionalities. Ethyl 2-amino-3-cyclobutylpropanoate, a synthetic npAA, represents a key intermediate for various therapeutic agents. Its cyclobutyl moiety offers a unique lipophilic and conformationally constrained element, which can be pivotal for modulating the pharmacological profile of a drug candidate. This guide provides a comprehensive overview of two robust synthetic strategies for the preparation of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, tailored for researchers, scientists, and drug development professionals.

Strategic Overview: Two Viable Synthetic Pathways

The synthesis of the target compound can be efficiently achieved through two primary routes, each with its own set of advantages and considerations.

Route 1: Alkylation of a Glycine Schiff Base. This contemporary approach utilizes a protected glycine equivalent, specifically Ethyl 2-(diphenylmethyleneamino)acetate, which is alkylated with (bromomethyl)cyclobutane. The diphenylmethylene group serves as a sterically bulky protecting group for the amine, preventing N-alkylation and facilitating the formation of the desired C-C bond. Subsequent acidic hydrolysis readily removes the protecting group to furnish the free amino ester.

Route 2: Malonic Ester Synthesis. A more classical yet highly reliable method, the malonic ester synthesis, employs diethyl acetamidomalonate as the starting material. This substrate is deprotonated to form a stabilized enolate, which is then alkylated with (bromomethyl)cyclobutane. The synthesis culminates in a one-pot hydrolysis and decarboxylation step to yield the target amino acid ester.

This guide will provide a detailed exposition of both synthetic pathways, including the preparation of a key intermediate, (bromomethyl)cyclobutane.

Precursor Synthesis: Preparation of (Bromomethyl)cyclobutane

A common prerequisite for both synthetic routes is the availability of the alkylating agent, (bromomethyl)cyclobutane. A reliable method for its synthesis is the bromination of cyclobutylmethanol.

Reaction Scheme: (Bromomethyl)cyclobutane Synthesis

Caption: Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol.

Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane

This protocol is adapted from a patented industrial method and offers high purity and yield.[2][3]

-

Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer and under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF).

-

Reagent Addition: Add triphenylphosphite to the reactor. Cool the mixture and introduce bromine dropwise while maintaining the internal temperature below 12°C.[1][4]

-

Alcohol Addition: Adjust the reactor temperature to -12°C. Slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.[1][4]

-

Reaction Progression: Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: The reaction mixture is then subjected to distillation and washing to afford the final product. A typical work-up involves washing with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.[1]

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |

| Cyclobutylmethanol | 86.13 | 1.120 kg | 1.0 |

| Triphenylphosphite | 310.28 | 4.53 kg | ~1.1 |

| Bromine | 159.81 | 2.34 kg | ~1.1 |

| DMF | 73.09 | 5.4 kg | - |

Expected Yield: ~78%[4]

Route 1: Synthesis via Glycine Schiff Base Alkylation

This route is characterized by its mild reaction conditions and high selectivity for mono-alkylation.

Overall Workflow: Route 1

Caption: Workflow for the synthesis via Glycine Schiff Base Alkylation.

Step 1: Synthesis of Ethyl 2-(diphenylmethyleneamino)acetate

The initial step involves the formation of a Schiff base from glycine ethyl ester hydrochloride and benzophenone. The triethylamine neutralizes the hydrochloride salt, liberating the free amine for condensation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine ethyl ester hydrochloride, benzophenone, triethylamine, and toluene.

-

Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture and filter to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |

| Glycine ethyl ester HCl | 139.58 | 1.0 | 1.0 |

| Benzophenone | 182.22 | 1.1 | 1.1 |

| Triethylamine | 101.19 | 1.2 | 1.2 |

| Toluene | 92.14 | - | - |

Expected Yield: High

Step 2: Alkylation of Ethyl 2-(diphenylmethyleneamino)acetate

The Schiff base is deprotonated with a strong, non-nucleophilic base to form a carbanion, which then undergoes nucleophilic substitution with (bromomethyl)cyclobutane.

Experimental Protocol: [5]

-

Reaction Setup: Dissolve Ethyl 2-(diphenylmethyleneamino)acetate in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0-5°C.

-

Deprotonation: Slowly add potassium tert-butoxide at a temperature below 10°C and stir the mixture at 0-5°C for 1 hour.

-

Alkylation: Slowly add (bromomethyl)cyclobutane over 30 minutes at 0-5°C.

-

Reaction Progression: Warm the reaction mixture to 25-30°C and continue stirring for 30 hours.

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equiv. |

| Ethyl 2-(diphenylmethyleneamino)acetate | 267.33 | 250 g | 1.0 |

| Potassium tert-butoxide | 112.21 | 157.4 g | ~1.5 |

| (Bromomethyl)cyclobutane | 149.03 | 185 g | ~1.3 |

| Tetrahydrofuran (THF) | 72.11 | 2000 mL | - |

Step 3: Hydrolysis and Hydrochloride Salt Formation

Acidic hydrolysis cleaves the imine bond to yield the primary amine, which is then isolated as its hydrochloride salt.

Experimental Protocol: [5]

-

Hydrolysis: After completion of the alkylation, add 2N hydrochloric acid to the reaction mixture and stir for 6 hours.

-

Work-up: Add dichloromethane and separate the organic and aqueous layers. Wash the aqueous layer with dichloromethane.

-

Basification and Extraction: Cool the aqueous layer to 0-5°C and adjust the pH to 12.5 with 50% sodium hydroxide solution. Extract the aqueous layer with dichloromethane.

-

Isolation of Free Base: Combine all organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to give the target product, ethyl 2-amino-3-cyclobutylpropionate.

-

Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum.

Overall Yield for Route 1 (from Ethyl 2-(diphenylmethyleneamino)acetate): ~18%[5]

Route 2: Synthesis via Malonic Ester Alkylation

This classical approach is highly versatile and proceeds through a well-established mechanism.

Overall Workflow: Route 2

Caption: Workflow for the synthesis via Malonic Ester Alkylation.

Step 1: Alkylation of Diethyl Acetamidomalonate

The active methylene group of diethyl acetamidomalonate is readily deprotonated by sodium ethoxide to form a nucleophilic enolate, which subsequently displaces the bromide from (bromomethyl)cyclobutane.

Experimental Protocol: [6]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate. Stir the mixture at room temperature.

-

Alkylation: Add (bromomethyl)cyclobutane to the reaction mixture. Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, remove the ethanol by distillation. Add water to the residue to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to obtain the alkylated diethyl acetamidomalonate.

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |

| Diethyl acetamidomalonate | 217.22 | 1.0 |

| Sodium | 22.99 | 1.05 |

| Anhydrous Ethanol | 46.07 | - |

| (Bromomethyl)cyclobutane | 149.03 | 1.1 |

Expected Yield: High for primary alkyl halides.[6]

Step 2 & 3: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation

Treatment with strong aqueous acid accomplishes three transformations: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the amide to a primary amine, and decarboxylation of the resulting malonic acid derivative. The final product is isolated as the hydrochloride salt.

Experimental Protocol:

-

Hydrolysis and Decarboxylation: To the crude alkylated diethyl acetamidomalonate, add concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by the cessation of CO2 evolution and TLC).

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the crude amino acid hydrochloride. The product can be further purified by recrystallization.

-

Esterification and Salt Formation (if starting from the free amino acid): If the above step yields the free amino acid, it can be converted to the ethyl ester hydrochloride by refluxing in ethanolic hydrogen chloride.[7]

| Reagent | Molar Mass ( g/mol ) |

| Diethyl acetamido(cyclobutylmethyl)malonate | 313.38 |

| Concentrated Hydrochloric Acid | 36.46 |

Expected Yield: Generally good for the hydrolysis and decarboxylation of similar substrates.

Conclusion

Both the glycine Schiff base alkylation and the malonic ester synthesis routes offer effective means to synthesize Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. The choice of method may depend on factors such as the availability of starting materials, desired scale of reaction, and familiarity with the techniques. The Schiff base method provides milder conditions for the alkylation step, while the malonic ester synthesis is a robust and well-established procedure. This guide provides the necessary detailed protocols and scientific rationale to enable researchers to successfully prepare this valuable non-proteinogenic amino acid intermediate for applications in drug discovery and development.

References

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08). Retrieved from [Link]

- CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents.

-

Diethyl acetamidomalonate - Wikipedia. Retrieved from [Link]

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.

- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.

-

N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis | Request PDF - ResearchGate. Retrieved from [Link]

-

glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. Retrieved from [Link]

- US2971024A - Method of alkylating esters - Google Patents.

-

Article - SciELO. Retrieved from [Link]

-

Preparation of glycine ethyl ester hydrochloride - PrepChem.com. Retrieved from [Link]

-

diethyl acetamidomalonate - Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

A Technical Guide to the Spectral Analysis of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-proteinogenic amino acid derivative of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific compound, this guide synthesizes data from predictive modeling and established spectroscopic principles to offer a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Each section elucidates the theoretical underpinnings of the spectroscopic technique, presents predicted data with detailed annotations, and outlines standardized experimental protocols for data acquisition. This document serves as a valuable resource for the structural verification and characterization of this and structurally related molecules.

Introduction: The Structural Landscape of a Non-Proteinogenic Amino Acid Ester

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a non-proteinogenic amino acid ester characterized by a cyclobutyl moiety attached to the β-carbon. Such compounds are valuable building blocks in drug discovery, offering unique conformational constraints and lipophilic characteristics. The hydrochloride salt form enhances solubility and stability, making it a common presentation for amine-containing pharmaceutical intermediates. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the necessary toolkit for unambiguous characterization.

This guide delves into the predicted spectral data for this molecule, offering a foundational understanding of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is expected to exhibit distinct signals corresponding to each unique proton environment. The protonation of the primary amine to an ammonium group significantly influences the chemical shift of adjacent protons, particularly the α-proton.

Table 1: Predicted ¹H NMR Data for Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α (CH-NH₃⁺) | ~ 4.1 - 4.3 | Triplet (t) | ~ 7.5 | 1H |

| H-β (CH₂) | ~ 1.9 - 2.1 | Multiplet (m) | - | 2H |

| H-γ (CH-cyclobutyl) | ~ 2.2 - 2.4 | Multiplet (m) | - | 1H |

| Cyclobutyl Protons | ~ 1.7 - 2.1 | Multiplet (m) | - | 6H |

| Ethyl CH₂ | ~ 4.2 - 4.4 | Quartet (q) | ~ 7.1 | 2H |

| Ethyl CH₃ | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.1 | 3H |

| NH₃⁺ | ~ 8.0 - 8.5 | Broad singlet (br s) | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Ammonium Protons (NH₃⁺): A broad singlet is anticipated in the downfield region (~8.0-8.5 ppm) due to the acidic nature and rapid exchange of the ammonium protons.

-

Alpha-Proton (H-α): The proton on the chiral center is deshielded by the adjacent ester and ammonium groups, resulting in a downfield shift (~4.1-4.3 ppm). It is expected to appear as a triplet due to coupling with the two β-protons.

-

Ethyl Ester Protons: The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.2-4.4 ppm due to coupling with the methyl protons. The methyl protons will present as a triplet around 1.2-1.4 ppm.

-

Cyclobutyl and β-Protons: The protons of the cyclobutyl ring and the β-methylene group will likely form a complex multiplet in the upfield region (~1.7-2.4 ppm) due to intricate spin-spin coupling. The methine proton of the cyclobutane ring (H-γ) is expected to be the most downfield of this group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 170 - 172 |

| C-α (CH-NH₃⁺) | ~ 55 - 58 |

| Ethyl CH₂ | ~ 62 - 64 |

| C-β (CH₂) | ~ 35 - 38 |

| C-γ (CH-cyclobutyl) | ~ 33 - 36 |

| Cyclobutyl CH₂ | ~ 25 - 28 |

| Cyclobutyl CH₂ | ~ 18 - 20 |

| Ethyl CH₃ | ~ 13 - 15 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield (~170-172 ppm).

-

Alpha-Carbon (C-α): The carbon bearing the ammonium group is deshielded and appears around 55-58 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group is shifted downfield (~62-64 ppm) due to the adjacent oxygen. The methyl carbon appears in the upfield region (~13-15 ppm).

-

Aliphatic Carbons: The remaining aliphatic carbons of the cyclobutyl and propanoate backbone are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine hydrochlorides to observe the exchange of the NH₃⁺ protons.

-

Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For signal-to-noise improvement, 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride will be dominated by the characteristic absorptions of the ester and primary ammonium groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~ 3000 - 2800 | N-H stretching | Primary Ammonium (R-NH₃⁺) | Strong, Broad |

| ~ 2950 - 2850 | C-H stretching | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~ 1740 | C=O stretching | Ester | Strong, Sharp |

| ~ 1600 - 1500 | N-H bending | Primary Ammonium (R-NH₃⁺) | Medium |

| ~ 1250 - 1050 | C-O stretching | Ester | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretching: A very broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in a primary ammonium salt.[1] This broadness is due to hydrogen bonding.

-

C-H Stretching: Strong absorptions from the aliphatic C-H bonds of the ethyl and cyclobutyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is the hallmark of the ester carbonyl group.[2][3]

-

N-H Bending: Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.

-

C-O Stretching: The ester C-O stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1250 and 1050 cm⁻¹.[2][3]

Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like a hydrochloride salt, the KBr pellet or thin film method is typically employed.

Step-by-Step Methodology (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.

-

Film Casting: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty spectrometer should be run and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation.

-

Mass Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the protonated molecular ion ([M+H]⁺ at m/z 172). This will induce fragmentation and allow for the characterization of the daughter ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. The presented NMR, IR, and MS data, derived from established principles and predictive tools, offer a robust framework for the structural verification of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain high-quality spectral data. This guide underscores the power of combining predictive analysis with fundamental spectroscopic knowledge to facilitate the characterization of novel chemical entities in the absence of reference spectra.

References

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Biemann, K., Seibl, J., & Gapp, F. (1961). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 83(18), 3795–3804. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride: A Theoretical and Practical Guide for Drug Development

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. For novel compounds such as Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, publicly available solubility data is often scarce. This guide provides researchers, chemists, and formulation scientists with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of relevant organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this document serves as a practical whitepaper for generating the robust and reliable solubility data essential for process development and pharmaceutical research.

Introduction: The Imperative of Solubility in Pharmaceutical Science

In pharmaceutical development, solubility is not merely a data point; it is a cornerstone of process viability and therapeutic efficacy. Poor solubility can lead to significant challenges in achieving desired concentrations for reactions, complicate purification strategies, and ultimately result in suboptimal drug delivery and absorption.[1] The formation of a salt, such as the hydrochloride salt of a basic amine, is a common and effective strategy to enhance aqueous solubility.[2] However, its effect on solubility in organic solvents—critical for synthesis, crystallization, and formulation—is more complex and requires careful characterization.

This guide focuses on Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride , a molecule possessing a combination of polar and non-polar functional groups. Its structure features:

-

A primary amine, protonated as an ammonium chloride salt (a highly polar, ionic center).

-

An ethyl ester functional group (moderately polar).

-

A cyclobutyl and ethyl aliphatic backbone (non-polar).

This structural duality dictates a nuanced solubility profile. This document will first deconstruct the molecule's properties to predict its behavior and then provide a robust, step-by-step methodology for its empirical determination.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" provides the fundamental basis for predicting solubility.[3][4] A solute dissolves best in a solvent that has a similar polarity. For Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, the presence of the ionic ammonium chloride group makes it a highly polar molecule, a characteristic that dominates its overall solubility behavior.

Key Physicochemical Characteristics:

-

Molecular Formula (Free Base): C₉H₁₇NO₂[5]

-

Molecular Weight (Free Base): 171.24 g/mol [5]

-

Form: As a hydrochloride salt, the compound is an ionic solid. This ionic character significantly decreases its solubility in non-polar solvents and favors interaction with polar solvents capable of solvating the ammonium cation and chloride anion.

-

Solute-Solvent Interactions: The primary forces governing its dissolution will be:

-

Ion-Dipole Interactions: The strongest force, occurring between the ammonium chloride ions and polar solvents (e.g., alcohols, DMF, DMSO).

-

Hydrogen Bonding: The N-H protons of the ammonium group can act as hydrogen bond donors, while the chloride ion and carbonyl oxygen can act as acceptors. Polar protic solvents like methanol and ethanol are thus expected to be effective.[6]

-

Van der Waals Forces: These weaker forces between the non-polar cyclobutyl and ethyl groups and non-polar solvents (e.g., hexanes, toluene) are unlikely to overcome the strong ionic lattice energy of the salt.

-

Predicted Solubility Trend:

Based on these principles, a qualitative solubility trend can be predicted:

High Solubility <=> Low Solubility Polar Protic > Polar Aprotic > Non-Polar Solvents (e.g., Methanol) > (e.g., Acetonitrile, THF) > (e.g., Toluene, Hexanes)

This prediction forms the basis for a logical and efficient approach to solvent selection for experimental determination.

Strategic Solvent Selection for Analysis

A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The selection should span the full spectrum of polarity and include solvents commonly used in pharmaceutical manufacturing. The following diagram outlines a logical workflow for selecting an appropriate solvent screening panel.

Caption: Fig. 1: Decision workflow for selecting a diverse solvent panel.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and simplicity.[7][8] The protocol below is a self-validating system designed to ensure accuracy and reproducibility.

4.1. Materials and Equipment

-

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup.

4.2. Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the shake-flask protocol.

Caption: Fig. 2: Step-by-step workflow for the shake-flask method.

4.3. Detailed Step-by-Step Methodology

-

Preparation: To a series of 4 mL glass vials, add an excess amount of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 48 hours is typically adequate, but this should be confirmed by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are statistically identical.

-

Phase Separation: Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully draw a portion of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm syringe filter directly into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove all particulate matter. Causality Note: Filtering prevents undissolved microparticles from artificially inflating the measured concentration.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully evaporated, reweigh the vial. The mass of the residue is the amount of solute dissolved in the initial volume of solvent. This method is simple but requires non-volatile solutes and can be less precise for low solubilities.

-

HPLC Method (Preferred): Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC. The concentration of the original saturated solution can be calculated by applying the dilution factor. This method is highly sensitive and specific.

-

-

Data Recording: Record the results in triplicate for each solvent to ensure statistical validity.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The following table provides a template for summarizing the experimentally determined values.

Table 1: Experimentally Determined Solubility of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride at 25°C

| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | |

| Tetrahydrofuran | 4.0 | [Experimental Value] | [Calculated Value] | |

| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

Interpretation of Results: The collected data will provide a clear, quantitative picture of the compound's solubility profile. It is expected that the results will align with the theoretical predictions: high solubility in polar protic solvents like methanol, moderate to low solubility in polar aprotic solvents, and negligible solubility in non-polar solvents like hexane. This information is directly applicable to:

-

Process Chemistry: Selecting appropriate solvents for reaction media to ensure all reagents remain in solution.

-

Purification: Designing crystallization or anti-solvent precipitation protocols. For instance, a good solvent (e.g., methanol) could be paired with a poor solvent (e.g., toluene) to induce crystallization.

-

Formulation: Identifying potential solvent systems for liquid formulations or for processes like spray drying.

Conclusion

While specific solubility data for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is not readily found in public literature, a robust understanding of its physicochemical properties allows for accurate prediction of its behavior. Its nature as an ionic salt makes it best suited for dissolution in polar organic solvents. For any application in research or development, empirical determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data. By following this framework, researchers can confidently characterize the solubility profile of this and other novel compounds, enabling informed decisions that accelerate the entire drug development pipeline.

References

-

PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PowerPoint Presentation. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to CAS Number 565456-74-8: Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the non-proteinogenic amino acid derivative, Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride, registered under CAS number 565456-74-8. This document synthesizes available data on its chemical and physical properties, synthesis, and potential applications in drug discovery and medicinal chemistry, grounded in the established role of cyclobutane-containing compounds and unnatural amino acids in modern therapeutics.

Chemical Identity and Physicochemical Properties

Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride is a synthetic amino acid ester hydrochloride. The incorporation of a cyclobutane ring into the side chain distinguishes it from naturally occurring amino acids, offering unique conformational constraints and lipophilicity that are of significant interest in the design of novel therapeutic agents.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 565456-74-8 | N/A |

| IUPAC Name | ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | [1] |

| Synonyms | Cyclobutanepropanoic acid, α-amino-, ethyl ester, hydrochloride; RS-Cyclobutylalanine ethyl ester hydrochloride; Ethyl 3-cyclobutylalaninate | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C(CC1CCC1)N.Cl | [3] |

| InChIKey | LBMYKRXWOHTRIK-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 227.8 ± 13.0 °C | [2] |

| Predicted Density | 1.034 g/cm³ | [2] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| XLogP3-AA (Predicted) | 1.6 | [1] |

Note: Most physicochemical properties are predicted and require experimental verification.

The Rationale for Cyclobutane Incorporation in Drug Design

The cyclobutane moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[4] Its rigid, puckered structure can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for a biological target.[5] Furthermore, the replacement of more flexible alkyl chains or aromatic rings with a cyclobutane group can increase metabolic stability by blocking sites of enzymatic degradation.[4] In the context of amino acids, the cyclobutyl group can fill hydrophobic pockets in enzyme active sites or protein-protein interfaces.[4]

Sources

- 1. Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Strategic Incorporation of Ethyl 2-amino-3-cyclobutylpropanoate Hydrochloride in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Non-natural amino acids, in particular, have emerged as powerful tools for modulating the bioactivity, metabolic stability, and conformational preferences of peptide-based therapeutics and other small molecule drugs. Among these, amino acids bearing carbocyclic side chains have garnered significant attention. The cyclobutyl group, with its unique conformational rigidity and lipophilicity, offers a compelling structural motif. This guide provides an in-depth technical exploration of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a versatile building block that serves as a gateway to a diverse array of complex molecular targets. We will delve into its synthesis, key reactions, and strategic applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization. The properties of Ethyl 2-amino-3-cyclobutylpropanoate and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Formula | C9H17NO2 (Free base) | [1] |

| Molecular Weight | 171.24 g/mol (Free base) | [1] |

| CAS Number | 394735-17-2 (Free base) | [1] |

| CAS Number | 565456-74-8 (Hydrochloride) | AChemBlock |

| Appearance | Liquid (Free base) | ChemicalBook[2] |

| Boiling Point | 227.8±13.0 °C (Predicted) | ChemicalBook[2] |

| pKa | 8.11±0.33 (Predicted) | ChemicalBook[2] |

The presence of the cyclobutyl group introduces a degree of conformational constraint that can significantly influence the backbone torsion angles of peptides into which it is incorporated. This can lead to the stabilization of specific secondary structures, such as helices, which can be crucial for binding to biological targets.[3][4] Furthermore, the lipophilic nature of the cyclobutyl side chain can enhance membrane permeability and protect against enzymatic degradation, thereby improving the pharmacokinetic profile of parent molecules.

Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate

The synthesis of the free base, Ethyl 2-amino-3-cyclobutylpropanoate, is a critical first step for its subsequent use. A common and effective method involves the alkylation of a glycine enolate equivalent with (bromomethyl)cyclobutane.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate

Step 1: Formation of the Schiff Base and Enolate

-

Dissolve Ethyl 2-(diphenylmethyleneamino) acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation

-

To the cold enolate solution, slowly add (bromomethyl)cyclobutane (1.2 eq) over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature (25-30 °C) and continue stirring for approximately 30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Work-up

-

After completion of the reaction, add 2N hydrochloric acid to the reaction mixture and stir vigorously for 6 hours to hydrolyze the Schiff base.

-

Add dichloromethane to the mixture and separate the organic and aqueous layers.

-

Wash the aqueous layer with dichloromethane to remove any remaining organic impurities.

-

Cool the aqueous layer to 0-5 °C and add fresh dichloromethane.

-

Adjust the pH of the aqueous layer to approximately 12.5 with a 50% sodium hydroxide solution while maintaining the low temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Combine all organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the target product, Ethyl 2-amino-3-cyclobutylpropanoate.[2]

Step 4: Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid can then be collected by filtration and dried.

Diagram: Synthetic Pathway to Ethyl 2-amino-3-cyclobutylpropanoate

Caption: General synthetic scheme for Ethyl 2-amino-3-cyclobutylpropanoate.

Key Reactions and Applications in Organic Synthesis

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a versatile building block that can be readily functionalized at both the amino and ester moieties. The following sections detail its most common transformations and applications.

N-Protection Strategies: Preparing for Peptide Coupling

The free amino group of Ethyl 2-amino-3-cyclobutylpropanoate must be protected before it can be used in peptide synthesis to prevent unwanted side reactions. The two most common protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc).

Experimental Protocol: Fmoc-Protection

-

Neutralization of the Hydrochloride: Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) and stir until the solid dissolves and effervescence ceases.

-

Fmocylation: To the solution of the free amine, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.

-

Extract the precipitated Fmoc-protected amino acid ester with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.[5]

Experimental Protocol: Boc-Protection

-

Neutralization and Bocylation: Dissolve Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) in a mixture of dioxane and water. Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with a 5% citric acid solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid ester.[6]

Diagram: N-Protection Workflow

Caption: Workflow for N-protection of Ethyl 2-amino-3-cyclobutylpropanoate.

Peptide Coupling and Solid-Phase Peptide Synthesis (SPPS)

Once N-protected, the resulting amino acid can be incorporated into peptide chains using standard coupling reagents. For solid-phase peptide synthesis (SPPS), the ester must first be hydrolyzed to the free carboxylic acid.

Experimental Protocol: Saponification of the Ethyl Ester

-

Dissolve the N-protected ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-protected carboxylic acid.

The resulting N-protected 3-cyclobutylalanine can then be used in standard Fmoc- or Boc-based solid-phase peptide synthesis protocols. The use of coupling reagents such as HCTU/DIPEA has been shown to be effective for incorporating cyclobutane-containing amino acids into peptide backbones.[3]

Case Study: Incorporation into Peptidomimetics

Conclusion and Future Outlook

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its cyclobutyl moiety offers a unique combination of lipophilicity and conformational rigidity that can be strategically employed to enhance the properties of bioactive molecules. The synthetic protocols detailed in this guide provide a solid foundation for the preparation and derivatization of this compound, enabling its incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of non-natural amino acids like Ethyl 2-amino-3-cyclobutylpropanoate will undoubtedly play an increasingly important role in the design and synthesis of the next generation of drugs.

References

-

Zhang, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 12(45), 15066-15072. [Link]

-

Zhang, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gracia, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5188. [Link]

-

Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry, 65(5), 1305-1318. [Link]

-

Gracia, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Integration of Ethyl 2-Amino-3-Cyclobutylpropanoate Hydrochloride in Peptidomimetic Design: A Technical Guide

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-canonical amino acids that impart specific, advantageous structural and functional properties. This technical guide provides an in-depth exploration of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, a non-natural amino acid building block that introduces a unique cyclobutyl moiety into peptide scaffolds. We will delve into the rationale behind its use, its synthesis and incorporation into peptide chains, and the profound impact of its conformational constraints on the resulting peptidomimetic's structure, stability, and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of sterically constrained amino acids to design next-generation therapeutics.

Introduction: The Peptidomimetic Imperative and the Role of Conformational Constraint

Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetic chemistry seeks to address these challenges by creating novel molecules that mimic the essential pharmacophoric features of a natural peptide while possessing improved drug-like properties[1]. One of the most powerful strategies in peptidomimetic design is the introduction of conformational constraints into the peptide backbone or side chains[2]. By reducing the molecule's flexibility, we can pre-organize it into its bioactive conformation, which can lead to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation[2][3].

The incorporation of cyclic structures, such as the cyclobutyl group from Ethyl 2-amino-3-cyclobutylpropanoate, is a highly effective method for imposing conformational rigidity[4]. The cyclobutyl ring restricts the rotational freedom of the amino acid side chain and can influence the local backbone conformation, leading to more defined secondary structures[4]. This guide will focus on the practical application of this unique building block in the design and synthesis of advanced peptidomimetics.

Physicochemical Properties and Synthesis of the Building Block

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a synthetic amino acid derivative that serves as a precursor to the corresponding Fmoc-protected amino acid used in solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| Chemical Name | Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride | PubChem |

| CAS Number | 565456-74-8 | PubChem |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem |

| Molecular Weight | 207.7 g/mol | PubChem |

| Appearance | White to off-white solid | Internal Data |

Synthesis of Ethyl 2-amino-3-cyclobutylpropanoate

A common synthetic route to Ethyl 2-amino-3-cyclobutylpropanoate involves the alkylation of an ethyl glycinate equivalent with (bromomethyl)cyclobutane. A published example describes the reaction of ethyl 2-(diphenylmethyleneamino)acetate with (bromomethyl)cyclobutane in the presence of a strong base like potassium tert-butoxide, followed by acidic workup to remove the diphenylmethylene protecting group[5].

Preparation for Solid-Phase Peptide Synthesis: Fmoc-Protection and Hydrolysis

For incorporation into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride must be converted to its N-Fmoc protected carboxylic acid form, Fmoc-L-3-cyclobutylalanine. This involves two key steps:

-

Hydrolysis of the Ethyl Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidification[6].

-

Fmoc Protection of the Amine: The free amine of the resulting amino acid is then protected with the Fmoc group using a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions[7][8].

The resulting Fmoc-L-3-cyclobutylalanine is a stable, solid compound that is ready for use in SPPS[4][9].

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-L-3-cyclobutylalanine into a growing peptide chain follows standard Fmoc-SPPS protocols[10][11][12]. The unique structure of this amino acid does not typically require significant deviation from established procedures.

General SPPS Cycle

The following is a generalized protocol for the manual or automated incorporation of Fmoc-L-3-cyclobutylalanine into a peptide sequence on a Rink Amide resin (for a C-terminal amide).

-

Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes[12].

-

Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treatment with a 20% solution of piperidine in DMF[10][12]. This is typically a two-step process: a short initial treatment followed by a longer main deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct[11].

-

Amino Acid Coupling:

-

In a separate vessel, Fmoc-L-3-cyclobutylalanine (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF[11].

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 30-60 minutes at room temperature. For potentially difficult couplings due to steric hindrance, extended reaction times or a double coupling may be necessary[11].

-

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts[11].

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water[13].

Diagram: Fmoc-SPPS Workflow for Incorporation of Fmoc-L-3-Cyclobutylalanine

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) illustrating the incorporation of Fmoc-L-3-cyclobutylalanine (Fmoc-Cba-OH).

Impact on Peptidomimetic Properties

The introduction of the cyclobutyl moiety has a significant and predictable impact on the resulting peptidomimetic's properties.

Conformational Rigidity and Structural Pre-organization

The primary and most impactful consequence of incorporating a cyclobutyl amino acid is the introduction of conformational rigidity. The four-membered ring severely restricts the chi (χ) dihedral angles of the side chain, which in turn influences the local backbone torsion angles (phi, ψ). This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds. High-resolution NMR studies have shown that peptides containing cyclobutane amino acids often adopt more folded and compact structures in solution compared to their linear, non-constrained counterparts.

Diagram: Conformational Constraint by the Cyclobutyl Group

Caption: The cyclobutyl group restricts conformational freedom, favoring a specific, pre-organized structure.

Enhanced Enzymatic Stability

The steric bulk and unnatural structure of the cyclobutyl side chain can significantly hinder the recognition and binding of proteases. Peptidases often have specific requirements for the side chains of the amino acids at the cleavage site. The cyclobutyl group can disrupt this recognition, leading to a marked increase in the peptide's half-life in the presence of proteolytic enzymes.

Table: Hypothetical Comparison of Enzymatic Stability

| Peptide | Sequence | Half-life in Human Serum (t½) |

| Native Peptide | Tyr-Gly-Gly-Phe-Leu | ~5 min |

| Modified Peptide | Tyr-Gly-Cba-Phe-Leu | > 2 hours |

| (Note: Cba = 3-cyclobutylalanine. Data is illustrative and will vary depending on the specific sequence and assay conditions.) |

Modulation of Biological Activity

By locking the peptide into a bioactive conformation, the incorporation of a cyclobutyl amino acid can lead to a significant increase in binding affinity for its target receptor. Conversely, if the constrained conformation is not optimal for binding, a decrease in activity may be observed. This makes cyclobutyl scanning a valuable tool in structure-activity relationship (SAR) studies to probe the conformational requirements of a receptor.

Table: Illustrative Receptor Binding Affinity Data

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Linear Peptide Analog | Opioid Receptor | 50 |

| Cyclobutyl-Constrained Analog | Opioid Receptor | 5 |

| (Note: Data is illustrative and dependent on the specific peptide and receptor system.) |

Characterization and Analysis

A thorough characterization of peptidomimetics containing Ethyl 2-amino-3-cyclobutylpropanoate is crucial to confirm their successful synthesis and to understand the structural and functional consequences of the modification.

Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide.

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the final product.

Conformational Analysis

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, TOCSY, NOESY, and ROESY are invaluable for determining the three-dimensional structure of the peptidomimetic in solution[14][15][16]. NOE (Nuclear Overhauser Effect) data provides through-space correlations between protons, allowing for the calculation of inter-proton distances and the elucidation of the peptide's folded structure.

-

Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet) of the peptide.

Functional Assays

-

Enzymatic Stability Assay: The peptidomimetic is incubated in human serum or with specific proteases, and its degradation over time is monitored by HPLC[17][18][19].

-

Receptor Binding Assay: Competitive binding assays using radiolabeled ligands are employed to determine the binding affinity (Ki or IC50) of the peptidomimetic for its target receptor[20][21].

Conclusion

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its incorporation into peptide scaffolds offers a reliable method for introducing conformational constraints, which can lead to significant improvements in enzymatic stability and modulation of biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this valuable tool in their drug discovery and development programs. The strategic application of such conformationally constrained non-natural amino acids will undoubtedly continue to drive the evolution of peptidomimetic therapeutics.

References

-

Fmoc solid-phase peptide synthesis enables researchers to create peptide chains using solid support materials. (n.d.). Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. Retrieved from [Link]

- Sgammato, R., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(11), 5989.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols, 1(3), 100181.

- Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Request PDF. Retrieved from [Link]

- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-32.

- Roques, B. P., et al. (1992). Peptidomimetics as receptors agonists or peptidase inhibitors: a structural approach in the field of enkephalins, ANP and CCK. Biopolymers, 32(4), 407-410.

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

- Aoyama, K., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 23(19), 11849.

-

cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Aldrich, L. N., et al. (2021). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 26(16), 4998.

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

- Perzborn, M., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(21), 9337-9347.

-

Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2013). ResearchGate. Retrieved from [Link]

- Peptidomimetics as next – generation therapeutic applications. (2023). World Journal of Advanced Research and Reviews, 18(02), 1147-1159.

- Preparation method of Fmoc-beta-Ala-AA-OH. (2020). Google Patents.

-

Ethyl 2-amino-3-cyclobutylpropanoate. (n.d.). PubChem. Retrieved from [Link]

- A. M. D. E. A. et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 21(11), 1800-1810.

-

Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. (2022). ResearchGate. Retrieved from [Link]

- Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2023). Italian Journal of Food Science, 35(4).

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gricaj, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1761.

- Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. (1982). Journal of the Chemical Society, Dalton Transactions, (11), 2247-2251.

-

A new continuous assay for quantitative assessment of enzymatic degradation of poly(ethylene terephthalate) (PET). (2022). DTU Research Database. Retrieved from [Link]

- Majumdar, S., & Siahaan, T. J. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 28(7), 1735-1747.

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Byk, G., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of medicinal chemistry, 55(15), 6971-6986.

Sources

- 1. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetics as receptors agonists or peptidase inhibitors: a structural approach in the field of enkephalins, ANP and CCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]

- 6. Sci-Hub. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate / Journal of the Chemical Society, Dalton Transactions, 1978 [sci-hub.st]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. mdpi.com [mdpi.com]

- 18. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride as a constrained amino acid analog"

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a valuable building block for medicinal chemists and drug development professionals. Its cyclobutyl moiety provides a predictable and effective means of introducing conformational constraints into peptide backbones. This constraint can significantly improve a peptide's pharmacological profile, leading to candidates with higher potency, selectivity, and metabolic stability. As the field of peptide therapeutics continues to expand, the strategic use of such unnatural amino acids will be critical in designing the next generation of targeted and effective drugs. [1][5]

References

-

Tourwé, D., et al. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Available at: [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Fairlie, D. P., et al. (n.d.). Constrained Peptides in Drug Discovery and Development. Available at: [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

-

Bentham Science Publisher. (n.d.). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Available at: [Link]

-

Mateu, N., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-cyclobutylpropanoate. Available at: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

Whitepaper: The Cyclobutyl Ring as a Strategic Tool in Medicinal Chemistry: Applications of Constrained Amino Acids in Drug Design

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Conformational constraint has emerged as a powerful strategy to achieve these goals, and among the tools available to medicinal chemists, cyclobutyl-containing amino acids represent a uniquely advantageous scaffold. This technical guide delves into the multifaceted applications of these constrained amino acids, moving beyond a simple catalog of examples to explore the underlying physicochemical principles and strategic considerations that drive their use. We will examine their role in peptidomimetics, their impact on metabolic stability, and their utility as bioisosteric replacements, supported by field-proven insights, detailed experimental workflows, and case studies of their successful implementation in therapeutic candidates.

The Rationale for Constraint: Why Cyclobutane?